molecular formula C13H14N2 B13879319 1-(5,6,7,8-Tetrahydronaphthalen-1-yl)imidazole

1-(5,6,7,8-Tetrahydronaphthalen-1-yl)imidazole

Cat. No.: B13879319
M. Wt: 198.26 g/mol
InChI Key: RTTDRCXRIDNUNN-UHFFFAOYSA-N
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Description

1-(5,6,7,8-Tetrahydronaphthalen-1-yl)imidazole is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. This compound is characterized by the presence of a tetrahydronaphthalene group attached to an imidazole ring. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

The synthesis of 1-(5,6,7,8-Tetrahydronaphthalen-1-yl)imidazole can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are typically mild, allowing for the inclusion of various functional groups.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(5,6,7,8-Tetrahydronaphthalen-1-yl)imidazole undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the imidazole ring to other functional groups.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted imidazoles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(5,6,7,8-Tetrahydronaphthalen-1-yl)imidazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the construction of heterocyclic compounds.

    Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its imidazole ring, which is known to interact with various biological targets.

    Medicine: Imidazole derivatives, including this compound, are explored for their potential therapeutic properties, such as antifungal, antibacterial, and anticancer activities.

    Industry: It finds applications in the development of new materials, including polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(5,6,7,8-Tetrahydronaphthalen-1-yl)imidazole involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This compound may also interact with receptors in biological systems, modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(5,6,7,8-Tetrahydronaphthalen-1-yl)imidazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its imidazole ring, which imparts specific chemical and biological properties that are distinct from those of the similar compounds listed above.

Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

1-(5,6,7,8-tetrahydronaphthalen-1-yl)imidazole

InChI

InChI=1S/C13H14N2/c1-2-6-12-11(4-1)5-3-7-13(12)15-9-8-14-10-15/h3,5,7-10H,1-2,4,6H2

InChI Key

RTTDRCXRIDNUNN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC=C2N3C=CN=C3

Origin of Product

United States

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